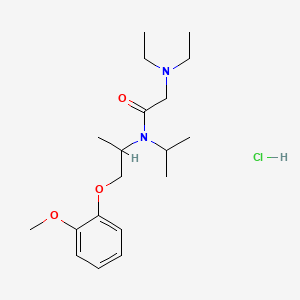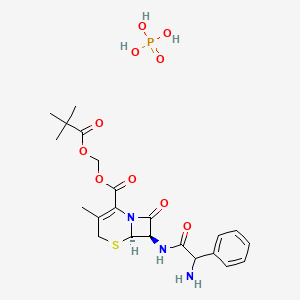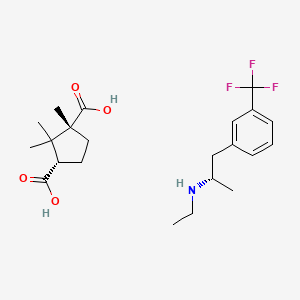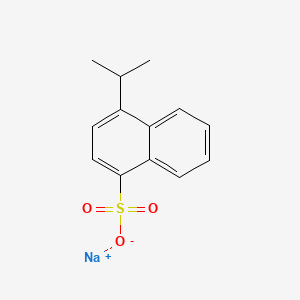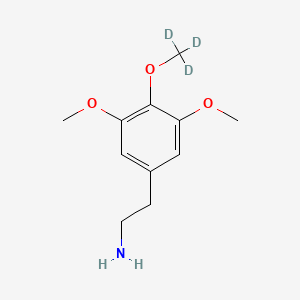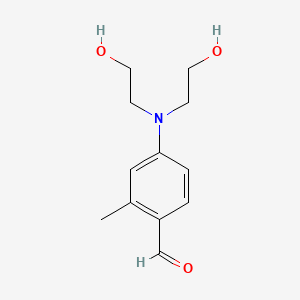
HX7Hku2vcp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE, also known by its identifier HX7Hku2vcp, is a chemical compound with the molecular formula C12H17NO3. It is an achiral molecule with a molecular weight of 223.2683 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with a bis(2-hydroxyethyl)amino group and a methyl group.
Preparation Methods
The synthesis of 4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE typically involves the reaction of o-tolualdehyde with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) for the purification of the compound .
Chemical Reactions Analysis
4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE can be compared with other similar compounds, such as:
N,N-BIS(2-HYDROXYETHYL)-4-FORMYL-3-METHYLANILINE: Similar structure but with different substitution patterns.
BENZALDEHYDE, 4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYL-: Another compound with a similar core structure but different functional groups.
The uniqueness of 4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
20980-51-2 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]-2-methylbenzaldehyde |
InChI |
InChI=1S/C12H17NO3/c1-10-8-12(3-2-11(10)9-16)13(4-6-14)5-7-15/h2-3,8-9,14-15H,4-7H2,1H3 |
InChI Key |
JQDMPIALDYZVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


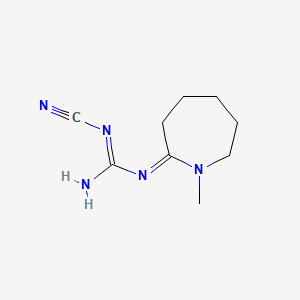
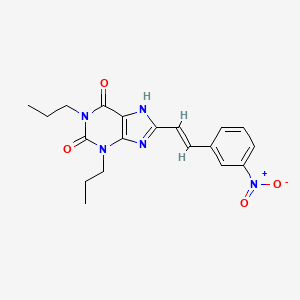

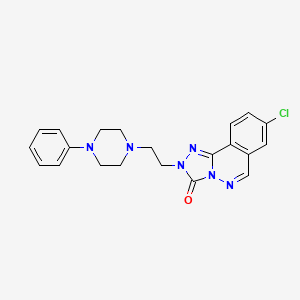
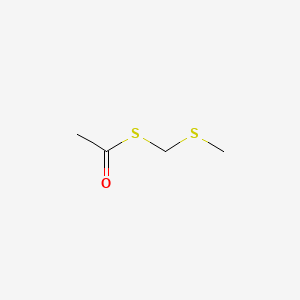
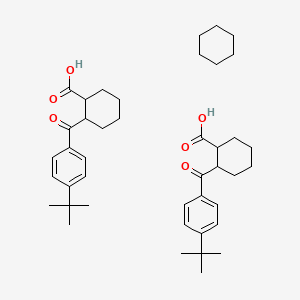
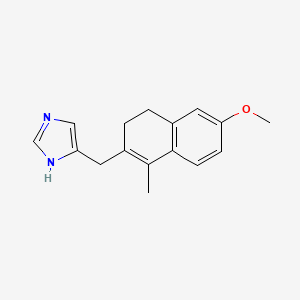
![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)
